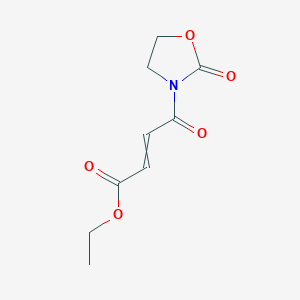
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with an appropriate oxazolidinone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) by interfering with the toll-like receptor (TLR) signaling pathways. This inhibition reduces the expression of inflammatory genes, making it a potential candidate for anti-inflammatory therapies .
Comparison with Similar Compounds
- Methyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
- 4-Hydroxy-2-quinolones
Comparison: this compound is unique due to its specific structural features, such as the combination of an oxazolidinone ring and an enone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound has shown potential in modulating inflammatory pathways .
Properties
CAS No. |
138710-30-2 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-8(12)4-3-7(11)10-5-6-15-9(10)13/h3-4H,2,5-6H2,1H3 |
InChI Key |
PURCUCVFIFIHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















